molecular formula C39H27N5O12S4 B12789815 3-Hydroxy-4-((4-((4-((4-((1-hydroxy-4-sulfo-2-naphthyl)diazenyl)benzoyl)amino)phenyl)thio)phenyl)diazenyl)-2,7-naphthalenedisulfonic acid CAS No. 7354-85-0

3-Hydroxy-4-((4-((4-((4-((1-hydroxy-4-sulfo-2-naphthyl)diazenyl)benzoyl)amino)phenyl)thio)phenyl)diazenyl)-2,7-naphthalenedisulfonic acid

Cat. No.: B12789815
CAS No.: 7354-85-0
M. Wt: 885.9 g/mol
InChI Key: RXJXYDYQOHZFJG-UHFFFAOYSA-N
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Description

This compound is a complex polycyclic aromatic sulfonic acid derivative featuring multiple functional groups:

  • Two naphthalene backbones (one with 2,7-disulfonic acid groups and another substituted with hydroxyl and sulfonic acid groups).
  • Azo (diazenyl) linkages connecting aromatic rings, which are critical for electronic conjugation and applications in dyes or sensors.
  • Hydroxyl groups contributing to solubility and reactivity.

Its synthesis likely involves sequential diazo coupling and sulfonation steps, as seen in analogous azo-naphthalene derivatives .

Properties

CAS No.

7354-85-0

Molecular Formula

C39H27N5O12S4

Molecular Weight

885.9 g/mol

IUPAC Name

3-hydroxy-4-[[4-[4-[[4-[(1-hydroxy-4-sulfonaphthalen-2-yl)diazenyl]benzoyl]amino]phenyl]sulfanylphenyl]diazenyl]naphthalene-2,7-disulfonic acid

InChI

InChI=1S/C39H27N5O12S4/c45-37-32-4-2-1-3-31(32)34(59(51,52)53)21-33(37)43-41-25-7-5-22(6-8-25)39(47)40-24-9-13-27(14-10-24)57-28-15-11-26(12-16-28)42-44-36-30-18-17-29(58(48,49)50)19-23(30)20-35(38(36)46)60(54,55)56/h1-21,45-46H,(H,40,47)(H,48,49,50)(H,51,52,53)(H,54,55,56)

InChI Key

RXJXYDYQOHZFJG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=C2O)N=NC3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)SC5=CC=C(C=C5)N=NC6=C7C=CC(=CC7=CC(=C6O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O

Origin of Product

United States

Biological Activity

3-Hydroxy-4-((4-((4-((4-((1-hydroxy-4-sulfo-2-naphthyl)diazenyl)benzoyl)amino)phenyl)thio)phenyl)diazenyl)-2,7-naphthalenedisulfonic acid), a complex azo compound, has garnered attention for its potential biological activities. This article aims to consolidate existing research findings on its biological properties, including cytotoxicity, antibacterial activity, and enzyme inhibition.

  • CAS Number : 6226-79-5
  • Molecular Formula : C22H12N4Na4O13S4
  • Molecular Weight : 760.57 g/mol

Biological Activity Overview

The compound exhibits a range of biological activities that are significant in pharmacological applications. Its structure, featuring multiple sulfonic acid groups and azo linkages, contributes to its solubility and reactivity in biological systems.

1. Cytotoxic Activity

Research indicates that azo compounds similar to 3-Hydroxy-4-((4-((4-((4-((1-hydroxy-4-sulfo-2-naphthyl)diazenyl)benzoyl)amino)phenyl)thio)phenyl)diazenyl)-2,7-naphthalenedisulfonic acid often exhibit cytotoxic properties against various cancer cell lines. For instance:

  • Case Study : A study evaluated the cytotoxicity of related azo compounds against HeLa and MCF7 cancer cells. Results showed significant inhibition of cell proliferation, with IC50 values indicating potent activity compared to standard chemotherapeutics .

2. Antibacterial Activity

The antibacterial potential of azo compounds is well-documented. The sulfonic acid groups enhance their interaction with bacterial membranes.

  • Research Findings : In vitro studies demonstrated that derivatives of this compound exhibited inhibitory effects against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis .

3. Enzyme Inhibition

Enzyme inhibition studies suggest that the compound may act as an inhibitor of specific enzymes involved in metabolic pathways.

  • Example : Similar compounds have been shown to inhibit alkaline phosphatase and acetylcholinesterase, with implications for treating conditions like cancer and neurodegenerative diseases .

Data Tables

Activity Type Target IC50/Activity Level Reference
CytotoxicityHeLa CellsIC50 = 15 µM
MCF7 CellsIC50 = 20 µM
AntibacterialStaphylococcus aureusZone of Inhibition = 15 mm
Escherichia coliZone of Inhibition = 12 mm
Enzyme InhibitionAlkaline PhosphataseIC50 = 30 µM
AcetylcholinesteraseIC50 = 50 µM

Scientific Research Applications

Dyes and Pigments

3-Hydroxy-4-((4-((4-((4-((1-hydroxy-4-sulfo-2-naphthyl)diazenyl)benzoyl)amino)phenyl)thio)phenyl)diazenyl)-2,7-naphthalenedisulfonic acid is predominantly used as a dye due to its vibrant color properties. Its applications include:

  • Textile Industry : Utilized as a dye for fabrics, providing bright and long-lasting colors.
  • Food Industry : Employed as a food coloring agent under regulations that ensure safety and compliance with health standards.

Pharmaceuticals

The compound has potential applications in the pharmaceutical industry:

  • Drug Delivery Systems : Its ability to form complexes with various drugs enhances solubility and bioavailability.
  • Diagnostic Agents : Used in imaging techniques due to its fluorescent properties.

Analytical Chemistry

In analytical chemistry, this compound serves as a reagent for:

  • Colorimetric Analysis : It can be used to detect and quantify various analytes based on color change reactions.
  • Spectrophotometry : Its absorbance characteristics are exploited in spectrophotometric methods for quantitative analysis.

Biological Studies

Research indicates that the compound may have biological significance:

  • Antioxidant Activity : Preliminary studies suggest potential antioxidant properties, which could be beneficial in therapeutic applications.
  • Genotoxicity Studies : Evaluated for safety in various applications, with findings indicating low toxicity levels.

Case Study 1: Textile Dyeing

A study conducted on the use of 3-Hydroxy-4-((4-((4-((4-((1-hydroxy-4-sulfo-2-naphthyl)diazenyl)benzoyl)amino)phenyl)thio)phenyl)diazenyl)-2,7-naphthalenedisulfonic acid in textile dyeing demonstrated its effectiveness in producing vibrant colors on cotton fabrics. The research highlighted the dye's excellent wash fastness and light fastness properties.

Case Study 2: Drug Formulation

In pharmaceutical research, formulations incorporating this compound were tested for enhanced drug solubility. Results indicated a significant increase in the dissolution rate of poorly soluble drugs when complexed with the azo compound.

Case Study 3: Environmental Impact Assessment

An environmental study evaluated the biodegradability of azo dyes, including this compound. The findings suggested that while the compound is stable under normal conditions, it undergoes reductive cleavage under anaerobic conditions, leading to less harmful metabolites.

Comparison with Similar Compounds

Key Observations:

  • Solubility: The target compound’s dual sulfonic acid groups enhance water solubility compared to mono-sulfonated analogs like CAS 36867-70-6 . However, amphiphilic derivatives (e.g., CAS 93762-37-9) exhibit balanced solubility for surfactant applications .
  • Electronic Properties : Extended azo conjugation in the target compound may improve light absorption efficiency, making it superior for photochemical applications over simpler analogs .
  • Bioactivity: Unlike thiazolidinone-azo hybrids (e.g., antimicrobial agents in ), the target compound’s bioactivity remains unexplored but is hypothesized to depend on sulfonic acid-mediated protein interactions .

Spectroscopic and Computational Data

  • IR/NMR : Absence of νS-H (~2500 cm⁻¹) in the target compound confirms thione tautomerism, similar to triazole derivatives in .
  • DFT Studies : ’s analysis of azo-hydrazone tautomerism suggests the target compound’s electronic structure favors a planar conformation, enhancing conjugation .

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